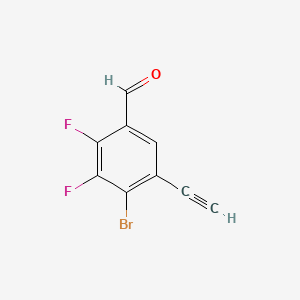

4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde

Description

Significance of Highly Functionalized Aromatic Scaffolds in Organic Synthesis

Highly functionalized aromatic scaffolds are essential components in the creation of complex molecules with specific biological activities and material properties. boronmolecular.com These scaffolds provide a rigid framework upon which various functional groups can be strategically placed, influencing the molecule's three-dimensional structure, reactivity, and interactions with biological targets. The ability to construct these complex molecular systems with precision is a continuous focus for organic chemists. acs.org The development of novel building blocks with diverse functionalities has opened up new avenues in the design and synthesis of functional materials across numerous industries. hilarispublisher.com

Strategic Importance of Integrated Bromo, Ethynyl (B1212043), Difluoro, and Aldehyde Functionalities

The integration of bromo, ethynyl, difluoro, and aldehyde functionalities into a single aromatic ring, as seen in 4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde, creates a molecule with significant potential as a versatile building block. Each functional group imparts distinct chemical properties and offers multiple reaction sites for further molecular elaboration.

Bromo Group : The bromine atom serves as a versatile synthetic handle. It can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, providing a means to introduce new carbon-carbon or carbon-heteroatom bonds. mdpi.com

Ethynyl Group : The alkynyl moiety is a valuable functional group in organic synthesis, found in numerous natural products and bioactive molecules. nih.gov It can participate in a wide range of transformations, including cycloaddition reactions and further coupling reactions, allowing for the construction of more complex and diverse molecular architectures. nih.gov

Difluoro Groups : The presence of two fluorine atoms on the aromatic ring significantly alters the electronic properties of the molecule. Fluorine's high electronegativity can influence the acidity of nearby protons and the reactivity of other functional groups. In medicinal chemistry, the introduction of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Aldehyde Group : Aldehydes are highly reactive and versatile functional groups in organic synthesis. numberanalytics.com They can undergo a wide variety of chemical transformations, including nucleophilic addition, oxidation, and reduction, making them a cornerstone for constructing complex organic molecules. numberanalytics.combrieflands.com

The combination of these four distinct functionalities in one molecule provides a powerful tool for chemists to generate a diverse library of complex compounds from a single, highly functionalized starting material.

Overview of Research Paradigms for Complex Chemical Building Blocks

The development of complex chemical building blocks is a dynamic area of research in organic chemistry. researchgate.net Current trends focus on creating novel methods for the efficient and selective synthesis of intricate molecules, often with an emphasis on sustainable and environmentally friendly techniques. researchgate.net Researchers are increasingly utilizing computational methods to design and optimize synthetic pathways and to predict the properties of new molecules. researchgate.net The ability to design molecules with atomic-level precision is a key driver in the advancement of organic building blocks, leading to the creation of materials with desired properties for applications in electronics, energy storage, and drug delivery. hilarispublisher.com

Compound Data

| Property | 4-Bromo-2,3-difluorobenzaldehyde | 4-Bromo-2,5-difluorobenzaldehyde | 4-Bromo-3,5-difluorobenzaldehyde |

| Molecular Formula | C7H3BrF2O | C7H3BrF2O | C7H3BrF2O |

| Molecular Weight | 221.00 g/mol | 221.00 g/mol | 221.00 g/mol |

| CAS Number | 644985-24-0 | 357405-75-5 | 135564-22-6 |

Data sourced from PubChem and commercial supplier information. nih.govsigmaaldrich.comlookchem.comnih.gov

Research Findings on Related Synthetic Methodologies

The synthesis of polyfunctionalized aromatic compounds like this compound would likely involve a multi-step process. A patent for the synthesis of the related compound, 4-bromo-2,3-difluorobenzaldehyde, starts from 1,2-Difluorobenzene (B135520) and proceeds through a series of reactions including formylation, etherification, bromination, and deprotection. google.com The introduction of an ethynyl group can often be achieved through reactions like the Sonogashira coupling on a brominated precursor.

Structure

3D Structure

Properties

Molecular Formula |

C9H3BrF2O |

|---|---|

Molecular Weight |

245.02 g/mol |

IUPAC Name |

4-bromo-5-ethynyl-2,3-difluorobenzaldehyde |

InChI |

InChI=1S/C9H3BrF2O/c1-2-5-3-6(4-13)8(11)9(12)7(5)10/h1,3-4H |

InChI Key |

HPMIMJIVIURRHB-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(C(=C(C(=C1)C=O)F)F)Br |

Origin of Product |

United States |

Strategic Retrosynthesis and Precursor Design for 4 Bromo 5 Ethynyl 2,3 Difluorobenzaldehyde

Disconnection Approach for Polyfunctionalized Aromatic Systems

Retrosynthetic analysis, or the disconnection approach, is a problem-solving technique in organic synthesis. It involves breaking down a target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available synthetic equivalents. lkouniv.ac.inethz.ch For a polysubstituted aromatic system like 4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde, the analysis begins by identifying the key functional groups and the carbon-carbon or carbon-heteroatom bonds that can be disconnected based on known, reliable chemical reactions. rnlkwc.ac.in

The primary functional groups on the target molecule are the aldehyde (-CHO), the ethynyl (B1212043) (-C≡CH), the bromo (-Br), and the two fluoro (-F) substituents on the benzene ring. Key disconnections for this molecule would target the aldehyde and the ethynyl groups, as these are often added to an existing aromatic core.

Key Disconnections and Functional Group Interconversions (FGI):

C-C (sp-sp²) Bond Disconnection: The bond between the aromatic ring and the ethynyl group is a prime candidate for disconnection. This disconnection corresponds to the reverse of a Sonogashira coupling reaction, a reliable method for forming such bonds. This leads to a protected acetylene, like trimethylsilylacetylene, and a dibromo-difluorobenzaldehyde precursor.

C-C (aldehyde-aryl) Bond Disconnection: The aldehyde group can be retrosynthetically disconnected. However, direct disconnection is not feasible as it would imply a formyl cation synthon. A more practical approach is a Functional Group Interconversion (FGI). rnlkwc.ac.in The aldehyde can be traced back to the oxidation of a methyl group (-CH₃) or a benzyl halide (-CH₂X). This FGI simplifies the target to a precursor like 4-bromo-5-ethynyl-1-(dibromomethyl)-2,3-difluorobenzene or 4-bromo-5-ethynyl-2,3-difluorotoluene.

A plausible retrosynthetic pathway is illustrated below:

Figure 1: A simplified retrosynthetic pathway for this compound. The analysis proceeds by disconnecting the ethynyl and aldehyde groups to identify simpler precursors.

Figure 1: A simplified retrosynthetic pathway for this compound. The analysis proceeds by disconnecting the ethynyl and aldehyde groups to identify simpler precursors.This analysis suggests that a key intermediate is a tetrasubstituted benzene ring, such as 1,4-dibromo-2,3-difluoro-5-iodobenzene, which can then be functionalized sequentially.

Selection of Key Starting Materials for Efficient Route Design

The choice of starting materials is critical for developing an efficient, cost-effective, and high-yielding synthesis. Based on the disconnection approach, several potential starting materials can be considered. The ideal starting material should be readily available and require the minimum number of steps to reach the target molecule.

A logical starting point would be a difluorinated aromatic compound, as the fluorine atoms are generally the most challenging to introduce regioselectively. Possible starting materials include 1,2,3-trifluorobenzene or 3,4-difluoroaniline.

Potential Synthetic Routes and Starting Materials:

Route A: Starting from 1,2-difluorobenzene (B135520). This route would involve a series of electrophilic aromatic substitution reactions to introduce the bromo, iodo (as a precursor to the ethynyl group), and a formyl (or its precursor) group. Controlling the regiochemistry would be the primary challenge.

Route B: Starting from 3,4-difluoroaniline. The amino group is a strong activating and ortho-, para-directing group that can facilitate the introduction of other substituents. The amino group can later be removed or converted into another functional group via diazotization. rnlkwc.ac.in

Route C: Starting from a pre-functionalized difluorinated compound like 3,4-difluorobenzaldehyde or 1-bromo-2,3-difluorobenzene. This approach reduces the number of steps required to install the initial functional groups.

The following interactive table compares potential starting materials for the synthesis.

| Starting Material | Plausibility | Key Transformations Required | Advantages | Disadvantages |

| 1,2-Difluorobenzene | High | Nitration, Bromination, Reduction, Sandmeyer reaction, Formylation, Sonogashira coupling | Commercially available and relatively inexpensive. | Requires multiple steps with careful control of regioselectivity. |

| 3,4-Difluoroaniline | High | Bromination, Diazotization/Sandmeyer reaction, Formylation, Sonogashira coupling | Amino group directs substitution, facilitating regiocontrol. | Requires protection/deprotection or conversion of the amine. |

| 1-Bromo-2,3-difluorobenzene | Medium | Ortho-lithiation/formylation, subsequent halogenation and coupling. | Bromo and fluoro groups are pre-installed. | Regioselective introduction of the remaining groups can be difficult. |

Considerations for Stereochemical and Regiochemical Control in Retrosynthetic Pathways

For aromatic systems, the primary challenge is not stereochemical control but regiochemical control—ensuring that substituents are introduced at the correct positions on the ring. pharmacyfreak.com The outcome of electrophilic aromatic substitution reactions is governed by the electronic and steric effects of the substituents already present on the ring. pharmacyfreak.com

In the target molecule, the substituents have the following directing effects:

Fluoro (-F): Weakly activating, ortho-, para-directing.

Bromo (-Br): Deactivating, ortho-, para-directing.

Aldehyde (-CHO): Strongly deactivating, meta-directing. youtube.com

Ethynyl (-C≡CH): Weakly deactivating, meta-directing.

The order of introduction of these functional groups is therefore paramount. A successful synthesis must sequence the reactions so that the directing effects of the existing groups facilitate the introduction of the next substituent at the desired position.

Strategic Considerations for Regiochemistry:

Late-stage Formylation: The strongly deactivating and meta-directing aldehyde group should be introduced late in the synthesis. Introducing it early would hinder subsequent electrophilic substitutions. It is often installed by oxidizing a methyl group or via a Vilsmeier-Haack or Gattermann reaction on an activated ring.

Use of Blocking Groups: In cases where a desired position is sterically hindered or electronically disfavored, a temporary blocking group can be used to direct substitution to another position. Sulfonation is a common example of a reversible reaction used for this purpose. youtube.com

Directed Ortho-Metalation (DoM): This is a powerful strategy for regioselective functionalization. A directing group (e.g., an amide or a protected alcohol) on the ring directs a strong base (like an organolithium reagent) to deprotonate the adjacent ortho position. The resulting aryllithium species can then react with an electrophile to introduce a new substituent with high regioselectivity.

The following table summarizes the directing effects of the relevant functional groups.

| Functional Group | Electronic Effect | Directing Effect |

| -F (Fluoro) | Inductively withdrawing, resonantly donating | ortho-, para- |

| -Br (Bromo) | Inductively withdrawing, weakly resonantly donating | ortho-, para- |

| -CHO (Aldehyde) | Inductively and resonantly withdrawing | meta- |

| -C≡CH (Ethynyl) | Weakly inductively withdrawing | meta- |

| -NH₂ (Amino) | Inductively withdrawing, strongly resonantly donating | ortho-, para- |

| -CH₃ (Methyl) | Inductively donating | ortho-, para- |

By carefully considering these directing effects, a synthetic chemist can design a pathway that maximizes the yield of the desired this compound isomer.

Advanced Synthetic Methodologies for 4 Bromo 5 Ethynyl 2,3 Difluorobenzaldehyde

Convergent and Linear Synthesis Approaches

The construction of multifaceted molecules can be approached through two primary strategies: linear and convergent synthesis.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Reactants are combined sequentially to build the target molecule. A → B → C → D. | Conceptually simple to plan. | Overall yield can be very low for long sequences. A failure in a late stage can be costly. |

| Convergent | Key fragments of the molecule are synthesized independently and then joined together. A → B; C → D; then B + D → E. | Higher overall yield. wikipedia.org Allows for stockpiling of common intermediates. Easier purification. | Requires more strategic planning to identify suitable fragments and coupling reactions. |

Carbon-Carbon Bond Forming Reactions for Aryl-Alkynyl and Aryl-Formyl Linkages

The construction of the aryl-alkynyl and aryl-formyl bonds is critical to the synthesis of the target molecule. This requires specialized carbon-carbon bond-forming reactions that are tolerant of the other functional groups present on the aromatic ring.

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming C(sp²)–C(sp) bonds, making it the premier choice for introducing the ethynyl (B1212043) group onto the aromatic ring. rsc.orgwikipedia.org The reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This process is generally co-catalyzed by a palladium(0) complex and a copper(I) salt, in the presence of an amine base. libretexts.orgorganic-chemistry.org

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, the palladium(0) catalyst undergoes oxidative addition with the aryl halide. Meanwhile, in the copper cycle, the terminal alkyne is converted to a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final aryl-alkyne product and regenerates the palladium(0) catalyst. wikipedia.org

To enhance efficiency and expand substrate scope, various modifications to the classical Sonogashira reaction have been developed.

Copper-Free Sonogashira Coupling: The copper co-catalyst can sometimes lead to the formation of undesirable alkyne homocoupling products (Glaser coupling). wikipedia.org Copper-free protocols have been developed to circumvent this issue, often requiring specific ligands or alternative bases. organic-chemistry.org

Ligand and Catalyst Variations: The choice of ligand on the palladium catalyst is crucial for reaction efficiency. N-Heterocyclic carbenes (NHCs) have been shown to be effective replacements for traditional phosphine (B1218219) ligands, offering high catalytic activity. libretexts.org Additionally, nickel-based catalysts have emerged as a cost-effective alternative to palladium for certain Sonogashira-type couplings. researchgate.net

Mechanochemical Methods: High-temperature ball-milling techniques have been applied to Sonogashira couplings, enabling highly efficient reactions under solventless conditions, even with poorly soluble aryl halides. rsc.org

| Catalyst System | Key Features | Substrate Scope |

| Pd(0)/Cu(I) (Classical) | The standard and most widely used method. libretexts.org | Broad, effective for aryl iodides, bromides, and triflates. wikipedia.org |

| Copper-Free Pd(0) | Avoids alkyne homocoupling side products. wikipedia.orgorganic-chemistry.org | Useful for complex syntheses where dimer formation is problematic. |

| NHC-Palladium Complexes | NHC ligands act as efficient σ-donors, replacing phosphines. libretexts.org | Effective for aryl bromides. libretexts.org |

| Nickel-Catalyzed | A more economical alternative to palladium. researchgate.net | Allows for coupling of non-activated alkyl halides. researchgate.net |

The introduction of the aldehyde (formyl) group onto the difluorinated aromatic ring is another key synthetic step. Several strategies exist for formylation, each with its own advantages.

One powerful method involves the use of dichloromethyl alkyl ethers in the presence of a Lewis acid. jst.go.jp This approach has been investigated for the formylation of various fluorine-containing aromatic compounds. jst.go.jp The choice of Lewis acid (e.g., AlCl₃, TiCl₄, FeCl₃) can influence the reaction's yield and selectivity. jst.go.jp

Alternatively, one-pot procedures that combine reduction and cross-coupling have been developed for the synthesis of functionalized benzaldehydes. rug.nlresearchgate.net These methods often employ a latent aldehyde, such as a Weinreb amide or a related functional group, which is stable to certain reaction conditions (like the addition of organometallic reagents) and can be readily converted to the aldehyde in a final step. rug.nl Another approach involves the hydrolysis of benzal halides, a reaction that can be significantly accelerated by the presence of aqueous dimethylamine. organic-chemistry.org This provides a rapid and economical route to benzaldehydes from readily available starting materials. organic-chemistry.org

Tandem reactions, which perform multiple transformations in a single pot without isolating intermediates, represent a highly efficient strategy. liberty.edu Directed ortho-metalation, for instance, can be used to selectively introduce a formyl group or its precursor at a specific position on the ring, guided by an existing functional group. liberty.edu

Introducing a bromine atom onto the substituted benzaldehyde (B42025) ring requires careful consideration of the directing effects of the existing substituents and the reactivity of the aldehyde group. Direct electrophilic bromination of a benzaldehyde can be challenging, as the aldehyde group is deactivating and directs incoming electrophiles to the meta position. Furthermore, the aldehyde functionality is susceptible to oxidation by bromine, which can lead to the formation of the corresponding benzoic acid, reducing the desired product's yield. researchgate.net

To overcome these challenges, several strategies can be employed:

Protecting Group Strategy: The aldehyde can be temporarily converted into a more stable functional group, such as an acetal (B89532), which is resistant to oxidation and has different directing effects. After the bromination step, the acetal can be hydrolyzed back to the aldehyde.

Bromination of an Earlier Intermediate: It is often more effective to introduce the bromine atom earlier in the synthesis before the formylation step. For example, starting with a substituted difluorobenzene and brominating it prior to introducing the aldehyde can lead to better regiocontrol and avoid unwanted side reactions.

Palladium-Catalyzed C-H Activation: Modern synthetic methods include palladium-catalyzed C-H activation/functionalization. This approach can offer high regioselectivity for the introduction of halides, potentially allowing for direct bromination at a specific C-H bond ortho to an existing directing group. fluoromart.com

Introduction of Fluorine Atoms in Aromatic Systems

While most synthetic routes towards 4-Bromo-5-ethynyl-2,3-difluorobenzaldehyde would likely begin with a pre-fluorinated starting material, such as 1,2-difluorobenzene (B135520) google.comresearchgate.net, it is instructive to consider the methods for introducing fluorine atoms into aromatic systems. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, is a classic method for this transformation. google.comoriprobe.com However, for polyfluorinated systems, nucleophilic aromatic substitution offers a powerful alternative.

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying highly electron-deficient aromatic rings. wikipedia.org Unlike typical aromatic rings which are nucleophilic, rings bearing strong electron-withdrawing groups become electrophilic enough to be attacked by nucleophiles. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism. First, the nucleophile attacks the aromatic ring at the carbon bearing a suitable leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second, typically faster step, the leaving group is expelled, restoring the ring's aromaticity. masterorganicchemistry.com

For an SNAr reaction to be successful, three conditions must generally be met:

The aromatic ring must be substituted with strong electron-withdrawing groups.

There must be a good leaving group (halides are common).

The leaving group must be positioned ortho or para to an electron-withdrawing group to effectively stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com

Directed Ortho-Metalation and Subsequent Fluorination

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method relies on a directing metalation group (DMG) to position a metal, typically lithium or magnesium, at the adjacent ortho position. Subsequent reaction with an electrophile introduces a new substituent with high precision. In the context of synthesizing polysubstituted benzaldehydes, the aldehyde group itself, or a protected form, can act as a DMG.

However, for the introduction of fluorine, a subsequent electrophilic fluorinating agent is required. The direct, palladium-catalyzed ortho C-H methylation and fluorination of benzaldehydes have been accomplished using transient directing groups. nih.govnsf.gov Orthanilic acids can serve as efficient transient directing groups in these transformations. nsf.gov The choice of the fluorinating agent is critical, with reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® being commonly employed.

A hypothetical DoM approach to a precursor of this compound could involve the protection of the aldehyde, followed by ortho-lithiation directed by one of the existing substituents. Subsequent quenching with an electrophilic fluorine source would then install the fluorine atom. The challenge lies in controlling the regioselectivity in a molecule that already possesses multiple substituents.

Table 1: Key Parameters in Directed Ortho-Metalation and Fluorination

| Parameter | Description | Typical Conditions/Reagents |

| Directing Group | Functional group that directs metalation to the ortho position. | Aldehyde (protected), Amide, Carbamate |

| Metalating Agent | Reagent used to deprotonate the aromatic ring. | n-Butyllithium, s-Butyllithium, LDA |

| Solvent | Influences the reactivity and stability of the organometallic intermediate. | THF, Diethyl ether |

| Temperature | Critical for controlling selectivity and preventing side reactions. | -78 °C to 0 °C |

| Fluorinating Agent | Electrophilic source of fluorine. | NFSI, Selectfluor® |

Protecting Group Strategies for Aldehyde and Ethynyl Moieties

Given the reactivity of the aldehyde and terminal ethynyl groups, their protection is often a prerequisite for subsequent synthetic transformations. wikipedia.orglibretexts.org

The aldehyde group is highly susceptible to nucleophilic attack and oxidation. Common protecting groups for aldehydes include acetals and dithioacetals, which are stable under a wide range of conditions but can be readily cleaved with aqueous acid. libretexts.orglibretexts.org

Table 2: Common Protecting Groups for Aldehydes

| Protecting Group | Formation Conditions | Deprotection Conditions | Stability |

| Dimethyl acetal | Methanol, acid catalyst | Aqueous acid | Basic, organometallic reagents |

| 1,3-Dioxolane | Ethylene glycol, acid catalyst | Aqueous acid | Basic, organometallic reagents |

| 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid | Mercury(II) salts, oxidative conditions | Acidic, basic, organometallic reagents |

The terminal alkyne proton is acidic and can interfere with organometallic reactions. Silyl (B83357) groups, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS), are the most common protecting groups for terminal alkynes. libretexts.org They are introduced by treating the alkyne with the corresponding silyl chloride in the presence of a base. libretexts.org Deprotection is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic or basic conditions. libretexts.org

The choice of protecting groups must be orthogonal to each other and to the reaction conditions employed in the synthetic sequence. jocpr.com

Flow Chemistry and Continuous Processing in the Synthesis of Polyfunctionalized Aromatics

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers several advantages for the synthesis of complex molecules like polyfunctionalized aromatics. mdpi.comnih.gov These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and high-throughput screening. nih.govnih.gov

For the synthesis of this compound, flow chemistry could be particularly advantageous for several steps:

Hazardous Reactions: Reactions involving highly reactive organometallic intermediates or exothermic processes can be conducted more safely in microreactors, which have a high surface-area-to-volume ratio, allowing for efficient heat dissipation. nih.gov

Precise Reaction Control: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved selectivity and yields, which is critical for complex syntheses. rsc.org

While the application of flow chemistry to the specific synthesis of this compound has not been reported, the principles of continuous processing are well-suited to address the challenges associated with the synthesis of such polyfunctionalized aromatic compounds. d-nb.info

Table 3: Comparison of Batch vs. Flow Chemistry for Synthesis of Polyfunctionalized Aromatics

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Scale | Limited by vessel size | Scalable by extending run time |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient |

| Mass Transfer | Can be limited by stirring | Enhanced due to small diffusion distances |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes improve safety |

| Reproducibility | Can be variable | Generally high |

| Automation | More complex to automate | Readily automated |

Mechanistic Investigations of Reactions Involving 4 Bromo 5 Ethynyl 2,3 Difluorobenzaldehyde

Reactivity Profiling of the Aldehyde Functional Group

The aldehyde group (-CHO) is a classic electrophilic center, characterized by a polarized carbon-oxygen double bond. The carbon atom is electron-deficient and thus highly susceptible to attack by nucleophiles. The presence of two ortho/meta fluorine atoms is expected to enhance this electrophilicity through inductive electron withdrawal, making the aldehyde particularly reactive.

Nucleophilic addition is a fundamental reaction of aldehydes. A wide variety of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield the alcohol derivative.

Key potential nucleophilic addition pathways include:

Grignard Reactions: Reaction with organomagnesium halides (R-MgX) would lead to the formation of secondary alcohols.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds (R-Li) would add to the carbonyl to produce secondary alcohols.

Reductions: Hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the aldehyde to the corresponding primary alcohol, 4-bromo-5-ethynyl-2,3-difluorobenzyl alcohol.

Cyanohydrin Formation: The addition of cyanide ions (from sources like NaCN or KCN) would result in the formation of a cyanohydrin, a versatile intermediate.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) would replace the carbonyl oxygen with a carbon-carbon double bond, forming various substituted alkenes.

Table 1: Potential Derivatives via Nucleophilic Addition

| Nucleophile/Reagent | Reagent Class | Predicted Product Structure | Product Class |

|---|---|---|---|

| CH₃MgBr | Grignard Reagent | Secondary Alcohol | |

| NaBH₄ | Reducing Agent | Primary Alcohol | |

| KCN/H⁺ | Cyanide Source | Cyanohydrin | |

| Ph₃P=CH₂ | Wittig Reagent | Styrene Derivative |

Condensation reactions involve the addition of a nucleophile to the aldehyde followed by the elimination of a small molecule, typically water. These reactions are pivotal for the synthesis of imines, enamines, and various heterocyclic systems. sciepub.comsciepub.com

Imine/Schiff Base Formation: Reaction with primary amines (R-NH₂) would form imines, also known as Schiff bases.

Hydrazone Formation: Condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) would yield the corresponding hydrazones.

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis or related methods could be employed, where the aldehyde condenses with a compound containing an α-aminothiol moiety to form a thiazole ring. For instance, reaction with thiosemicarbazide (B42300) followed by cyclization with an α-haloketone is a common route to aminothiazoles. sciepub.com

Pyridine (B92270) and Pyrimidine Synthesis: Multi-component reactions, such as the Biginelli or Hantzsch pyridine synthesis, could potentially utilize 4-bromo-5-ethynyl-2,3-difluorobenzaldehyde as the aldehyde component to construct substituted dihydropyrimidine (B8664642) and dihydropyridine (B1217469) rings, respectively.

Table 2: Potential Heterocycles via Condensation Reactions

| Reagent(s) | Reaction Type | Predicted Heterocyclic Product |

|---|---|---|

| Hydrazine (H₂NNH₂) | Condensation | Hydrazone derivative |

| Thiosemicarbazide | Condensation/Cyclization | Thiosemicarbazone intermediate for thiazole synthesis |

| Ethyl acetoacetate, Ammonia | Hantzsch Dihydropyridine Synthesis | Dihydropyridine derivative |

| Urea, β-ketoester | Biginelli Reaction | Dihydropyrimidinone derivative |

Reactivity of the Ethynyl (B1212043) Group in Catalytic Transformations

The terminal alkyne is a highly versatile functional group, serving as a cornerstone for carbon-carbon bond formation through various metal-catalyzed reactions.

The terminal C(sp)-H bond of the ethynyl group is readily activated by transition metal catalysts.

Sonogashira Coupling: This palladium/copper-catalyzed reaction is one of the most reliable methods for coupling terminal alkynes with aryl or vinyl halides. organic-chemistry.orgwikipedia.org The ethynyl group of this compound could react with another aryl/vinyl halide to form a disubstituted alkyne. It is noteworthy that the molecule itself contains an aryl bromide, which could potentially lead to oligomerization or polymerization under certain conditions if self-coupling occurs. Selective coupling at the ethynyl position is generally favored under standard Sonogashira conditions. beilstein-journals.orgnih.gov

Glaser Coupling: This is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. organic-chemistry.orgwikipedia.orgrsc.org Subjecting the title compound to Glaser conditions (e.g., CuCl, TMEDA, O₂) would be expected to yield a symmetric dimer linked by a butadiyne bridge.

Cadiot-Chodkiewicz Coupling: This reaction enables the synthesis of unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt. wikipedia.orgorganic-chemistry.orgnih.gov This provides a selective pathway to unsymmetrical diynes, avoiding the mixture of products that can arise from other methods. organic-chemistry.orgrsc.org

The carbon-carbon triple bond can participate in pericyclic reactions to form new ring systems.

Click Chemistry (Azide-Alkyne Cycloaddition): The ethynyl group is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. organic-chemistry.org This reaction can be performed thermally or, more commonly, under copper(I) catalysis (CuAAC), which proceeds with high efficiency and regiospecificity to yield the 1,4-disubstituted triazole. wikipedia.orgtcichemicals.comnih.gov This "click" reaction is exceptionally robust and tolerant of many other functional groups, making it a powerful tool for bioconjugation and materials science. nih.gov

Diels-Alder Reaction: While simple alkynes are generally poor dienophiles, the reactivity can be enhanced by electron-withdrawing groups. In this molecule, the aromatic ring acts as such a group. The ethynyl moiety could potentially react with an electron-rich diene in a [4+2] cycloaddition, although this typically requires high temperatures or Lewis acid catalysis. youtube.com

The C(sp)-H bond of a terminal alkyne can also be involved in radical reactions. For example, radical additions across the triple bond can be initiated by various radical species. Thiol-yne radical additions, for instance, involve the addition of a thiol radical across the alkyne, which can proceed in a stepwise manner to yield vinyl sulfide (B99878) or dithioacetal products, depending on the stoichiometry and reaction conditions.

Reactivity of the Aryl Bromide Position in Metal-Catalyzed Processes

The aryl bromide moiety is a key functional group for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions. The reactivity of the C-Br bond in this compound is expected to be high in reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings.

The general mechanism for these palladium-catalyzed reactions involves three principal steps:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-bromine bond, forming a Pd(II)-aryl intermediate. The rate of this step is influenced by the electron density of the aromatic ring; the presence of electron-withdrawing fluorine and aldehyde groups is expected to facilitate this process.

Transmetalation (for Suzuki, Sonogashira, etc.) or Carbopalladation (for Heck): The second coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the bromide. In Sonogashira coupling, a copper(I) co-catalyst is typically used to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The reactivity order for aryl halides in these processes is generally I > Br > Cl, making the aryl bromide a versatile and efficient coupling partner.

Table 1: Predicted Reactivity in Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Expected Product Type | Relative Rate |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid/Ester | Biaryl or Aryl-alkene | High |

| Sonogashira | Terminal Alkyne | Diarylacetylene or Aryl-enyne | High |

| Heck | Alkene | Substituted Alkene | Moderate to High |

This table is predictive and based on general principles of cross-coupling reactions.

Electronic and Steric Influence of Vicinal Fluorine Atoms on Aromatic Reactivity

The two fluorine atoms at the C-2 and C-3 positions exert significant electronic and steric effects on the reactivity of the aromatic ring.

Electronic Effects: Fluorine is the most electronegative element, and its primary electronic influence is a strong electron-withdrawing inductive effect (-I effect). This effect lowers the electron density of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present. Conversely, it deactivates the ring towards electrophilic aromatic substitution. The two adjacent fluorine atoms create a highly electron-deficient region, which can influence the acidity of adjacent protons and the redox potential of the molecule. This electron withdrawal also enhances the rate of oxidative addition in metal-catalyzed cross-coupling at the C-Br position.

Steric Effects: Although fluorine has a relatively small van der Waals radius (second only to hydrogen), the presence of two vicinal fluorine atoms ortho to the aldehyde group creates steric hindrance. This can influence the conformation of the aldehyde group and may hinder the approach of bulky reagents to the adjacent positions. In metal-catalyzed reactions, the ortho-fluorine atom (at C-3) could potentially influence the coordination of the metal catalyst to the C-Br bond, although this effect is generally less pronounced than with larger ortho substituents.

Kinetic and Thermodynamic Studies of Key Transformations

No specific kinetic or thermodynamic data for reactions involving this compound have been found in the searched literature. In general, the study of reaction kinetics can distinguish between different mechanistic pathways and help optimize reaction conditions.

For a hypothetical transformation, such as a Suzuki coupling at the bromide position, a kinetic study would typically involve monitoring the concentration of the starting material and product over time under various conditions (e.g., different temperatures, catalyst loadings, ligand concentrations). This data would allow for the determination of the reaction order with respect to each component and the calculation of activation parameters (e.g., activation energy, Ea).

Thermodynamic control versus kinetic control could be relevant if multiple isomeric products are possible. For instance, in a reaction involving addition to the ethynyl group, different regioisomers might form. The product formed faster (the kinetic product) results from the reaction pathway with the lowest activation energy. The more stable product (the thermodynamic product) will predominate if the reaction is reversible and allowed to reach equilibrium. Given the typical irreversibility of many cross-coupling reactions, products are generally under kinetic control.

Computational Chemistry and Theoretical Studies on 4 Bromo 5 Ethynyl 2,3 Difluorobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can elucidate the electronic structure, reactivity, and spectroscopic properties of 4-bromo-5-ethynyl-2,3-difluorobenzaldehyde.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the electron-withdrawing nature of the fluorine, bromine, and aldehyde groups is expected to lower the energy of both the HOMO and LUMO, while the π-system of the ethynyl (B1212043) group and the aromatic ring will influence their distribution. Reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from these orbital energies to predict how the molecule will interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | 2.1 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.3 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 4.2 eV | Propensity to accept electrons |

Note: The values in this table are illustrative and represent typical ranges for similar halogenated aromatic aldehydes. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational preferences and intermolecular interactions. For a molecule with rotatable bonds, like the aldehyde and ethynyl groups in this compound, MD simulations can map the potential energy surface associated with these rotations.

Conformational Analysis: The orientation of the aldehyde group relative to the benzene ring is a key conformational feature. While steric hindrance from the ortho-fluorine atom might influence this, the molecule is likely to be largely planar to maximize conjugation. Similarly, the linear ethynyl group's interactions with adjacent substituents can be explored. MD simulations can predict the most stable conformations and the energy barriers between them.

Intermolecular Interactions: MD simulations are also invaluable for understanding how this compound interacts with other molecules, such as solvents or biological macromolecules. rsc.org Potential interactions include:

Dipole-dipole interactions: The polar carbonyl group of the aldehyde induces a significant dipole moment, leading to strong dipole-dipole interactions. youtube.com

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms. researchgate.net

Hydrogen bonding: The aldehyde oxygen can act as a hydrogen bond acceptor. nih.gov

π-π stacking: The aromatic ring can engage in stacking interactions with other aromatic systems.

These simulations can reveal the preferred binding modes and interaction energies, which are crucial for applications in materials science and drug design. rsc.orgacs.org

Table 2: Potential Intermolecular Interactions and Their Estimated Energies

| Interaction Type | Interacting Groups | Estimated Energy Range (kcal/mol) |

| Dipole-Dipole | Aldehyde (C=O) with polar molecules | 1 - 5 |

| Halogen Bond | Bromine with Lewis bases (e.g., C=O, N) | 1 - 5 |

| Hydrogen Bond | Aldehyde oxygen with H-bond donors (e.g., H₂O) | 2 - 8 |

| π-π Stacking | Benzene ring with another aromatic ring | 1 - 4 |

| van der Waals | All atoms | 0.1 - 1 |

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational chemistry can model the entire pathway of a chemical reaction, identifying intermediates and, most importantly, the transition state—the highest energy point along the reaction coordinate. This allows for the calculation of activation energies, which determine the reaction rate.

For this compound, several reactions could be modeled:

Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring, due to the fluorine and aldehyde groups, is susceptible to nucleophilic attack. Modeling could compare the activation barriers for substitution at different positions.

Reactions of the Aldehyde Group: Transformations such as reduction to an alcohol, oxidation to a carboxylic acid, or addition of nucleophiles can be studied. nih.gov

Reactions of the Ethynyl Group: The triple bond can undergo various addition reactions.

By characterizing the geometry and energy of the transition states for these potential reactions, computational models can predict the most likely products and provide a detailed mechanistic understanding that is often difficult to obtain experimentally.

Table 3: Illustrative Reaction Pathway Data for a Hypothetical Nucleophilic Addition to the Aldehyde

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | This compound + Nucleophile |

| Transition State | +15 | Highest energy point on the reaction path |

| Intermediate | -5 | Tetrahedral intermediate formed after addition |

| Products | -10 | Final product after workup |

Quantitative Structure-Activity Relationships (QSAR) in the Context of Functional Group Contributions

Aldehyde Group: This polar group can act as a hydrogen bond acceptor and contributes to the molecule's electronic properties. biotech-asia.org

Bromo Group: The bromine atom contributes to the molecule's lipophilicity (hydrophobicity) and polarizability. It can also participate in halogen bonding. nih.gov

Difluoro Groups: Fluorine atoms are highly electronegative, significantly impacting the electronic distribution of the aromatic ring. They can also act as weak hydrogen bond acceptors.

Ethynyl Group: This group introduces rigidity and a region of high electron density (π-system), which can be involved in π-stacking or interactions with metal ions.

By calculating a range of electronic, steric, and hydrophobic descriptors, a QSAR model can be built to predict the activity of related compounds, guiding the design of new molecules with enhanced properties. nih.govjmaterenvironsci.com

Table 4: Contribution of Functional Groups to Key QSAR Descriptors

| Functional Group | Effect on Lipophilicity (logP) | Electronic Effect | Steric Contribution |

| Aldehyde (-CHO) | Decreases | Electron-withdrawing | Moderate |

| Bromo (-Br) | Increases | Electron-withdrawing (inductive), weak donating (resonance) | Moderate |

| Fluoro (-F) | Slightly increases | Strongly electron-withdrawing (inductive) | Small |

| Ethynyl (-C≡CH) | Slightly increases | Weakly electron-withdrawing | Linear, moderate |

Fluorine Atom Effects on Aromaticity and Electrostatic Potential Maps

The two adjacent fluorine atoms at the 2- and 3-positions have a profound impact on the properties of the benzene ring.

Effects on Aromaticity: Fluorine is the most electronegative element, and its primary influence is a strong electron-withdrawing inductive effect, which tends to decrease the electron density within the aromatic ring. researchgate.net However, fluorine can also donate electron density back to the ring via a resonance effect due to its lone pairs. stackexchange.com The interplay of these two opposing effects modifies the aromaticity of the ring. Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, can quantify this effect. Generally, fluorination is found to slightly decrease the aromaticity of the benzene ring compared to the parent hydrocarbon. acs.orgnih.govbohrium.com

Electrostatic Potential Maps (ESPs): An ESP map is a visual representation of the charge distribution on the surface of a molecule. libretexts.org It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. youtube.com For this compound, the ESP map would likely show:

Negative potential (red/yellow): Concentrated around the highly electronegative oxygen of the aldehyde and, to a lesser extent, the fluorine atoms and the π-cloud of the ethynyl group.

Positive potential (blue): Located on the hydrogen of the aldehyde group and on the carbon atoms attached to the electronegative substituents. wolfram.comwalisongo.ac.id

This map provides a powerful visual tool for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions. researchgate.net

Table 5: Summary of Fluorine Atom Effects

| Property | Effect of 2,3-Difluoro Substitution | Computational Tool |

| Aromaticity | Slight decrease due to competing inductive and resonance effects | NICS, Ring Current Strength |

| Electron Density | Significant polarization of the C-F bonds, reduced density in the ring | Electron Density Analysis |

| Electrostatic Potential | Negative potential on F atoms, positive potential on adjacent carbons | ESP Map Calculation |

| Reactivity | Activation of the ring towards nucleophilic attack | DFT Reactivity Descriptors |

Applications of 4 Bromo 5 Ethynyl 2,3 Difluorobenzaldehyde As a Versatile Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Fluorinated Biologically Active Molecular Scaffolds

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The difluorobenzaldehyde core of 4-bromo-5-ethynyl-2,3-difluorobenzaldehyde makes it an ideal starting point for the synthesis of novel fluorinated compounds with potential therapeutic applications.

The aldehyde functionality can be readily transformed into a variety of other groups or used in condensation reactions to build larger molecular frameworks. For instance, it can undergo reactions with amines to form imines, which can then be reduced to secondary amines, or participate in multicomponent reactions like the Biginelli reaction to generate dihydropyrimidinone scaffolds. The ethynyl (B1212043) group can be involved in cycloaddition reactions to form various heterocyclic rings, while the bromo group provides a handle for cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to introduce further molecular diversity.

| Starting Material | Reaction Type | Resulting Scaffold | Potential Biological Activity |

| This compound | Multicomponent Reaction (e.g., Biginelli) | Fluorinated dihydropyrimidinones | Antibacterial, antiviral, anticancer |

| This compound | Cycloaddition with azides | Fluorinated triazoles | Various therapeutic targets |

| This compound | Condensation and cyclization | Fluorinated quinolines | Antimalarial, anticancer |

Development of Novel Fluorinated Organic Materials (e.g., Polymers, Liquid Crystals)

Fluorinated polymers and liquid crystals often exhibit unique and desirable properties, including high thermal stability, chemical resistance, and specific optical and electronic characteristics. The rigid, fluorinated aromatic core of this compound, combined with its reactive functionalities, makes it a valuable monomer or intermediate for the synthesis of such advanced materials.

The ethynyl group can participate in polymerization reactions, such as Glaser coupling, to form conjugated polymers with interesting electronic and photophysical properties. Furthermore, the aldehyde and bromo groups can be modified to introduce mesogenic units, leading to the formation of novel liquid crystalline materials. The presence of the fluorine atoms can influence the packing and intermolecular interactions of the molecules, thereby affecting the liquid crystalline phase behavior. For instance, the synthesis of diyne-linked two-dimensional polymer crystals has been achieved through on-liquid surface synthesis, a technique potentially applicable to monomers like this compound. nih.govmpg.de

| Monomer/Intermediate | Polymerization/Synthesis Method | Material Type | Key Properties |

| This compound | Glaser coupling | Conjugated Polymer | Electronic conductivity, luminescence |

| Modified this compound | Polycondensation | Fluorinated Polyester | High thermal stability, chemical resistance |

| Mesogen-derivatized this compound | Liquid Crystal Synthesis | Fluorinated Liquid Crystal | Specific mesophase behavior, electro-optical properties |

Integration into Complex Polycyclic and Heterocyclic Systems

The orthogonal reactivity of the functional groups in this compound allows for its strategic integration into complex polycyclic and heterocyclic architectures. The aldehyde can serve as a key electrophile in cyclization reactions, while the ethynyl and bromo groups can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

For example, the Sonogashira coupling of the bromo group with a terminal alkyne, followed by an intramolecular cyclization involving the aldehyde and the newly introduced alkyne, can lead to the formation of fused ring systems. nih.govresearchgate.net Similarly, the ethynyl group can undergo cycloaddition reactions with 1,3-dipoles to generate five-membered heterocyclic rings. The aldehyde can then be used to build another ring onto this scaffold. Alkynyl aldehydes are known to be privileged reagents for cyclization reactions to construct a broad spectrum of N-, O-, and S-heterocycles. nih.gov

Examples of Potential Cyclization Strategies:

Sonogashira Coupling followed by Intramolecular Aldol Condensation: This sequence could lead to the formation of substituted naphthalenes or other fused aromatic systems.

[3+2] Cycloaddition followed by Pictet-Spengler Reaction: The ethynyl group can react with an azide to form a triazole, and the aldehyde can then react with a tryptamine derivative to construct a tetracyclic system.

Electrophilic Cyclization: The reaction of the o-(1-alkynyl)-substituted arene carbonyl compound with electrophiles like iodine or NBS in the presence of nucleophiles can lead to highly substituted oxygen heterocycles. nih.gov

Exploration in Bioconjugation and Click Chemistry Applications

The presence of both an aldehyde and a terminal alkyne makes this compound a prime candidate for applications in bioconjugation and click chemistry. These reactions are characterized by their high efficiency, selectivity, and biocompatibility, making them ideal for labeling and modifying biomolecules.

The terminal alkyne is a classic functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. nih.gov This allows for the efficient and specific attachment of the molecule to azide-modified biomolecules, such as proteins or nucleic acids. The aldehyde group offers an alternative handle for bioconjugation through the formation of stable oximes or hydrazones upon reaction with aminooxy or hydrazine-functionalized biomolecules. acs.org The difluoro-aromatic core can also serve as a useful reporter group for 19F NMR-based studies.

| Bioconjugation Strategy | Reactive Group | Target Functional Group on Biomolecule | Resulting Linkage |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ethynyl | Azide | Triazole |

| Oxime Ligation | Aldehyde | Aminooxy | Oxime |

| Hydrazone Ligation | Aldehyde | Hydrazine (B178648)/Hydrazide | Hydrazone |

Role in Cascade Reactions and Multicomponent Cyclizations

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, and multicomponent reactions, which involve the simultaneous reaction of three or more starting materials, are powerful tools for the rapid construction of molecular complexity. The multiple reactive sites of this compound make it an excellent substrate for such transformations.

The aldehyde and ethynyl groups can participate in a variety of cascade cyclizations. For instance, a nucleophilic attack on the aldehyde could be followed by an intramolecular attack of the resulting intermediate onto the alkyne. The presence of the bromo group allows for subsequent diversification of the cyclized product through cross-coupling reactions. Alkynes are known to be valuable for the design of efficient cascade transformations due to the presence of two orthogonal π-bonds that can be manipulated separately. mdpi.comnsf.gov

Synthesis of Luminescent and Optoelectronic Molecular Architectures

Molecules with extended π-conjugation often exhibit interesting photophysical properties, such as fluorescence and phosphorescence, making them suitable for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and fluorescent sensors. The aromatic core and the ethynyl group of this compound provide a scaffold that can be readily extended to create such luminescent molecules.

Through Sonogashira coupling reactions at the bromo position, various aromatic and heteroaromatic groups can be introduced, thereby extending the π-conjugated system. nih.govresearchgate.net The aldehyde group can be used to introduce further chromophoric or auxochromic groups. The fluorine substituents can also influence the electronic properties and photostability of the resulting molecules. The synthesis of fluorescent molecules based on fluorinated scaffolds has been shown to lead to increased fluorescence intensity. nih.gov The synthesis of fluorescent benzofuro[2,3-c]pyridines has been achieved via palladium-catalyzed heteroaromatic C–H addition and sequential tandem cyclization, a strategy that could potentially be adapted for derivatives of this compound. rsc.org

| Synthetic Strategy | Resulting Molecular Architecture | Potential Application |

| Sonogashira Coupling with Fluorescent Aryl Halides | Extended π-conjugated system | Organic Light-Emitting Diodes (OLEDs) |

| Knoevenagel Condensation with Active Methylene Compounds | Donor-Acceptor Chromophore | Fluorescent Probes |

| Synthesis of Fused Heterocyclic Systems | Rigid, Planar Fluorophores | Organic Semiconductors |

Q & A

Q. What are the recommended synthetic routes for 4-bromo-5-ethynyl-2,3-difluorobenzaldehyde, and how can intermediates be characterized?

- Methodological Answer : A plausible route involves sequential functionalization of a benzaldehyde scaffold. For example:

Start with 2,3-difluorobenzaldehyde. Introduce bromine at position 4 via electrophilic aromatic substitution (e.g., using Br₂/FeBr₃) .

Introduce the ethynyl group at position 5 via Sonogashira coupling, using trimethylsilylacetylene (TMSA) and a palladium catalyst .

- Key Characterization Tools :

- NMR : NMR distinguishes fluorine environments; NMR identifies aldehyde (≈190 ppm) and ethynyl (≈70-90 ppm) carbons.

- MS : High-resolution MS confirms molecular ion ([M+H]⁺) and isotopic patterns for Br/F.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Eye/Skin Protection : Wear nitrile gloves and goggles. In case of contact, flush eyes with water for 15 minutes and wash skin with soap (remove contaminated clothing) .

- Toxicity Mitigation : Use a fume hood due to volatile brominated byproducts; monitor airborne particulates with real-time sensors.

Q. How can purity and stability of this compound be validated during storage?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess degradation products.

- Storage : Store under inert gas (Ar) at –20°C to prevent aldehyde oxidation or ethynyl group dimerization .

Advanced Research Questions

Q. How does the electron-withdrawing ethynyl group influence the reactivity of the aldehyde moiety in cross-coupling reactions?

- Methodological Answer :

- The ethynyl group stabilizes adjacent negative charges via sp-hybridization, enhancing aldehyde electrophilicity in nucleophilic additions (e.g., Grignard reactions).

- Experimental Design : Compare reaction rates of this compound vs. non-ethynyl analogs in Suzuki-Miyaura couplings. Monitor yields via NMR .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Step 1 : Verify sample purity via TLC (Rf comparison) and HPLC.

- Step 2 : Perform - HOESY NMR to assess through-space F-H coupling, which may explain splitting anomalies due to fluorine’s strong electronegativity .

- Step 3 : Use DFT calculations (e.g., Gaussian) to model expected spectra and identify conformational isomers .

Q. How can regioselective functionalization of the ethynyl group be achieved without disturbing the bromo or aldehyde groups?

- Methodological Answer :

- Protection-Deprotection : Protect the aldehyde as an acetal (e.g., ethylene glycol/H⁺) before modifying the ethynyl group.

- Click Chemistry : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach functional moieties. Confirm selectivity via IR (loss of ethynyl C≡C stretch at ~2100 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.